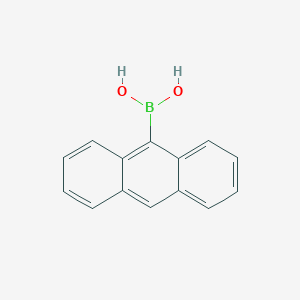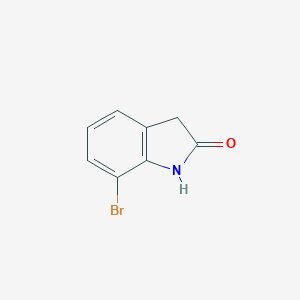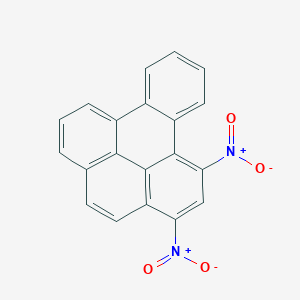
9-アントラセンボロン酸
概要
説明
9-Anthraceneboronic acid is an organic compound with the molecular formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the 9th position of the anthracene ring. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.
科学的研究の応用
9-Anthraceneboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Fluorescent Probes: Due to its luminescent properties, it is used as a fluorescent probe in biological imaging and sensing applications.
Polymer Chemistry: It is used to prepare stimuli-responsive polymeric materials and highly efficient luminescent materials.
Material Science: The compound is used to prepare composite materials with high mechanical strength, water resistance, and chemical durability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneboronic acid typically involves the reaction of 9-bromoanthracene with n-butyllithium (n-BuLi) followed by the addition of triethyl borate. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at low temperatures (around -78°C). After the reaction, the mixture is acidified with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is dried, filtered, and evaporated to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 9-Anthraceneboronic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: 9-Anthraceneboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Hydrochloric Acid (HCl): Used for acidification during synthesis.
n-Butyllithium (n-BuLi): Used for the lithiation of 9-bromoanthracene.
Triethyl Borate: Used as a boron source in the synthesis.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Anthracene Derivatives: Various derivatives can be synthesized depending on the specific reactions and conditions used.
作用機序
The mechanism of action of 9-Anthraceneboronic acid primarily involves its ability to form borate ester bonds and its luminescent properties. The boronic acid group can interact with diols and other functional groups, facilitating various chemical reactions. Additionally, the anthracene moiety can undergo reversible dimerization under ultraviolet light, making it useful in stimuli-responsive materials .
類似化合物との比較
- Naphthalene-1-boronic acid
- 2-Naphthylboronic acid
- Pyrene-1-boronic acid
- 4-Biphenylboronic acid
Comparison: 9-Anthraceneboronic acid is unique due to its anthracene moiety, which imparts distinct luminescent properties and the ability to form stimuli-responsive materials. Compared to other boronic acids, it offers higher mechanical strength and chemical stability in composite materials .
特性
IUPAC Name |
anthracen-9-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDLIWHHXBLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573500 | |
| Record name | Anthracen-9-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100622-34-2 | |
| Record name | Anthracen-9-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthraceneboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?
A: 9-Anthraceneboronic acid exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes 9-Anthraceneboronic acid a promising component in electrochemical sensors for H2O2.
Q2: How is 9-Anthraceneboronic acid utilized in the development of stimuli-responsive materials?
A: 9-Anthraceneboronic acid plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.
Q3: What is the significance of the synthetic route used to produce 9-Anthraceneboronic acid?
A: The synthesis of 9-Anthraceneboronic acid typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield 9-Anthraceneboronic acid. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)


![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

